molecular formula C18H15N3O B12600721 N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide CAS No. 649746-01-0

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide

Cat. No.: B12600721
CAS No.: 649746-01-0
M. Wt: 289.3 g/mol
InChI Key: XIIIOVPCUZVRLF-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrimidine ring substituted with a methyl and phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication and biofilm formation. This disruption can prevent bacterial colonization and resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide stands out due to its specific structural features and its potential as a quorum sensing inhibitor. Its unique combination of a pyrimidine ring and benzamide moiety contributes to its distinct chemical and biological properties.

Properties

CAS No.

649746-01-0

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-(4-methyl-2-phenylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H15N3O/c1-13-16(21-18(22)15-10-6-3-7-11-15)12-19-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22)

InChI Key

XIIIOVPCUZVRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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